molecular formula C11H11FO2 B1446707 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid CAS No. 1552265-55-0

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B1446707
CAS No.: 1552265-55-0
M. Wt: 194.2 g/mol
InChI Key: AZTVJZSDYNFHIM-UHFFFAOYSA-N
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Description

“3-Fluoro-3-phenylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H11FO2. The InChI code for this compound is 1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-,11- .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . Its molecular weight is 194.2 g/mol.

Scientific Research Applications

Fluorinated Compounds in Imaging and Cancer Research

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid, while not directly mentioned, is part of a broader class of fluorinated compounds that have significant applications in medical imaging and cancer research. For instance, advances in imaging modalities for prostate cancer have been significant, with PET tracers such as 18F-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid showing promising results in clinical trials (Bouchelouche, Turkbey, & Choyke, 2015). These tracers are part of an effort to improve diagnostic accuracy and patient management in oncology, highlighting the critical role of fluorinated compounds in enhancing the capabilities of imaging technologies.

Fluorinated Alternatives in Environmental and Health Safety

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been driven by the need to find safer and less environmentally persistent chemicals. Studies such as those by Wang et al. (2013) review over 20 fluorinated substances that are applied in various industrial and consumer products, summarizing knowledge on their environmental releases, persistence, and exposure risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013). This research underscores the importance of understanding the environmental and health impacts of fluorinated compounds, including those structurally related to this compound.

Antitumor and Antibacterial Properties

Cinnamic acid derivatives have been explored for their antitumor and antibacterial potentials, revealing that structural analogs of cinnamic acid, which share some functional similarities with this compound, could have significant biomedical applications (De, Baltas, & Bedos-Belval, 2011). The exploration of such compounds in drug development could provide new avenues for treating various diseases, including cancer.

Contribution to Sustainable Chemistry

The development of new methodologies for the metallation of π-deficient heterocyclic compounds, including those related to this compound, highlights the compound's relevance in synthetic chemistry. Such research can lead to more efficient and environmentally friendly synthesis routes for pharmaceuticals and other chemical products (Marsais & Quéguiner, 1983).

Properties

IUPAC Name

3-fluoro-3-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTVJZSDYNFHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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